molecular formula C18H21N5O4 B11419695 Methyl 2-[[(4-ethoxyphenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine-6-acetate CAS No. 876716-36-8

Methyl 2-[[(4-ethoxyphenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine-6-acetate

Cat. No.: B11419695
CAS No.: 876716-36-8
M. Wt: 371.4 g/mol
InChI Key: VXKJLEQETCVSDA-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound with a unique structure that combines elements of triazolo and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzylamine with a suitable triazolo[1,5-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The final step involves esterification with methyl acetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydro-4-pyrimidinyl}acetate: This compound shares a similar core structure but differs in the arrangement of functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

Methyl 2-(2-{[(4-ethoxyphenyl)methyl]amino}-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is unique due to its combination of triazolo and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

876716-36-8

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[2-[(4-ethoxyphenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H21N5O4/c1-4-27-13-7-5-12(6-8-13)10-19-17-21-18-20-11(2)14(9-15(24)26-3)16(25)23(18)22-17/h5-8H,4,9-10H2,1-3H3,(H2,19,20,21,22)

InChI Key

VXKJLEQETCVSDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC3=NC(=C(C(=O)N3N2)CC(=O)OC)C

Origin of Product

United States

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